molecular formula C14H9N3O3S B12541780 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol

2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol

Cat. No.: B12541780
M. Wt: 299.31 g/mol
InChI Key: MXGCFKAPARWXTF-OVCLIPMQSA-N
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Description

2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is a Schiff base compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzothiazole ring, a nitro group, and an iminomethylphenol moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol typically involves the condensation reaction between 6-nitro-1,3-benzothiazol-2-amine and salicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The imine bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the imine bond under mild conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted benzothiazole derivatives.

    Substitution: Various substituted imine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol is primarily attributed to its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol stands out due to the presence of the nitro group and benzothiazole ring, which confer unique electronic and steric properties. These features enhance its reactivity and potential for forming stable metal complexes, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H9N3O3S

Molecular Weight

299.31 g/mol

IUPAC Name

2-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol

InChI

InChI=1S/C14H9N3O3S/c18-12-4-2-1-3-9(12)8-15-14-16-11-6-5-10(17(19)20)7-13(11)21-14/h1-8,18H/b15-8+

InChI Key

MXGCFKAPARWXTF-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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